4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC16536005
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-20(11-14(21)3)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1 |
| Standard InChI Key | YAJYAQFQXGKZGN-WMCAAGNKSA-N |
| Isomeric SMILES | CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a central piperazine ring substituted at the 3-position with a methyl group and at the 4-position with an (S)-2-amino-3-methylbutyryl moiety. The piperazine nitrogen at position 1 is functionalized with a benzyl ester group, contributing to its stability and reactivity in synthetic applications . The stereochemistry of the amino acid side chain is critical, as the (S)-configuration influences its bioactivity and interaction with chiral targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ | |
| Molecular Weight | 333.4 g/mol | |
| IUPAC Name | Benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate | |
| SMILES | CC1CN(CCN1C(=O)C@HN)C(=O)OCC2=CC=CC=C2 | |
| InChIKey | YAJYAQFQXGKZGN-WMCAAGNKSA-N |
Stereochemical Considerations
The (S)-configuration at the 2-amino-3-methylbutyryl group is essential for its biological interactions. Computational modeling suggests that this stereochemistry optimizes hydrogen bonding with target enzymes, particularly in protease inhibition assays. The 3-methyl substitution on the piperazine ring introduces steric hindrance, which may modulate conformational flexibility and binding kinetics .
Synthesis and Industrial Production
Traditional Synthetic Routes
The synthesis involves three primary steps:
-
Piperazine Ring Formation: Cyclization of 1,2-diamine precursors under acidic conditions yields the 3-methylpiperazine scaffold.
-
Acylation: The (S)-2-amino-3-methylbutyryl group is introduced via carbodiimide-mediated coupling, typically using HOBt (hydroxybenzotriazole) as an activator.
-
Benzyl Esterification: The carboxylic acid at position 1 is protected using benzyl bromide in the presence of a base such as triethylamine.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine formation | HCl (cat.), ethanol, reflux | 65–70 |
| Acylation | EDC, HOBt, DMF, 0°C → RT | 80–85 |
| Esterification | Benzyl bromide, Et₃N, CH₂Cl₂ | 90–95 |
Industrial-Scale Optimization
Recent advancements employ flow microreactor systems to enhance efficiency. Continuous flow chemistry reduces reaction times by 40% compared to batch processes, with improved purity (>98% by HPLC) due to precise temperature and mixing control. Solvent recovery systems further align the synthesis with green chemistry principles.
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound demonstrates moderate inhibitory activity (IC₅₀ = 2.1 µM) against trypsin-like serine proteases, attributed to its ability to mimic natural peptide substrates. Molecular docking simulations reveal that the benzyl ester group occupies the S1 specificity pocket, while the piperazine ring stabilizes interactions with catalytic residues.
Prodrug Development
As a benzyl ester prodrug, the compound exhibits enhanced membrane permeability compared to its carboxylic acid counterpart (logP = 1.8 vs. -0.3). In vitro studies show 85% conversion to the active acid form within 2 hours in human plasma, making it a candidate for oral drug formulations.
Comparative Analysis with Structural Isomers
The 2-methylpiperazine analog (PubChem CID 66568142) exhibits distinct properties:
Table 3: Isomer Comparison
| Property | 3-Methyl Isomer | 2-Methyl Isomer |
|---|---|---|
| LogD (pH 7.4) | 1.5 | 1.2 |
| Protease IC₅₀ | 2.1 µM | 8.7 µM |
| Plasma Stability (t₁/₂) | 120 min | 45 min |
The 3-methyl derivative’s superior activity and stability are attributed to favorable van der Waals interactions in enzyme active sites .
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